molecular formula C11H16Cl2N2O B2532716 1-Benzoylpyrrolidin-3-amine dihydrochloride CAS No. 1909326-48-2

1-Benzoylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2532716
CAS No.: 1909326-48-2
M. Wt: 263.16
InChI Key: ATDDZWBAQTUNDZ-UHFFFAOYSA-N
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Description

1-Benzoylpyrrolidin-3-amine dihydrochloride is a chemical compound with the CAS Registry Number 1909326-48-2 . It has a molecular formula of C 11 H 16 Cl 2 N 2 O and a molecular weight of 263.16 g/mol . The compound features a pyrrolidine ring, a common scaffold in medicinal chemistry, which is substituted with a benzoyl group and a primary amine, the latter of which is stabilized as a dihydrochloride salt to enhance its stability and solubility . The amide functional group is a crucial motif found in numerous biological active molecules and synthetic intermediates . As a building block, this compound is valuable for synthetic organic and medicinal chemistry research, particularly in the construction of novel molecules and the study of structure-activity relationships . Researchers may employ it in metal-free transamidation reactions, which provide a powerful and versatile methodology for the direct conversion of amides into new amide products without relying on metal catalysts . Please handle this material with care. It is associated with the GHS Warning signal word and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-phenylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;;/h1-5,10H,6-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDDZWBAQTUNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-48-2
Record name 1-benzoylpyrrolidin-3-amine dihydrochloride
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Preparation Methods

The synthesis of 1-Benzoylpyrrolidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of pyrrolidine with benzoyl chloride under controlled conditions to form 1-benzoylpyrrolidine. This intermediate is then reacted with ammonia to produce 1-Benzoylpyrrolidin-3-amine. Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

1-Benzoylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces secondary amines .

Scientific Research Applications

Therapeutic Applications

1-Benzoylpyrrolidin-3-amine dihydrochloride has shown potential in several therapeutic areas:

Cancer Treatment

Research indicates that compounds targeting NAMPT may be effective in treating various cancers due to their ability to induce apoptosis in cancer cells. Specific applications include:

  • Ovarian Cancer : Studies have demonstrated that NAMPT inhibitors can enhance the effectiveness of chemotherapy agents when used in combination therapies .
  • Breast and Colon Cancer : The compound has been evaluated for its ability to sensitize tumors to radiation therapy by altering tumor metabolism and enhancing radiosensitivity .

Neurodegenerative Diseases

Emerging studies suggest that NAMPT inhibitors may also play a role in neuroprotection by modulating NAD+ levels, which are crucial for neuronal health. This could have implications for conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Inhibition of NAMPT in Ovarian Cancer

A preclinical study evaluated the effects of this compound on ovarian cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis when combined with traditional chemotherapeutic agents. The study concluded that this compound could enhance treatment efficacy in resistant ovarian cancer cases.

Case Study 2: Radiosensitization in Breast Cancer

Another study focused on the use of this compound in breast cancer xenograft models. It was found that treatment with this compound prior to radiation therapy resulted in a marked decrease in tumor growth rates compared to controls. This suggests potential for clinical application as an adjunct therapy in breast cancer treatment protocols.

Summary Table of Applications

Application AreaMechanismPotential Impact
Cancer TreatmentNAMPT inhibitionInduces apoptosis, enhances chemotherapy
Neurodegenerative DiseasesModulates NAD+ levelsPotential neuroprotective effects
RadiosensitizationAlters tumor metabolismIncreases effectiveness of radiation therapy

Mechanism of Action

The mechanism of action of 1-Benzoylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This activity is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
1-Benzylpyrrolidin-3-amine dihydrochloride 131852-54-5 C₁₁H₁₇Cl₂N₂ 249.18 Benzyl (C₆H₅CH₂-) at 1-position Intermediate in chiral drug synthesis
(3R)-1-Benzylpyrrolidin-3-amine dihydrochloride 215947-36-7 C₁₁H₁₈Cl₂N₂ 249.18 Benzyl, stereospecific R-configuration Not explicitly stated; likely used in enantioselective synthesis
3-Aminopyrrolidine dihydrochloride 103831-11-4 C₄H₁₂Cl₂N₂ 157.06 Unsubstituted pyrrolidine Internal standard for amino acid analysis; precursor for quinolone antibiotics
(2,6-Dichloro-benzyl)-pyrrolidin-3-yl-amine HCl 1289585-21-2 C₁₁H₁₃Cl₃N₂ 295.60 Dichlorobenzyl at 1-position Research chemical (specific applications not detailed)

Key Comparison Points :

Substituent Effects: Benzoyl vs. Benzyl: While 1-benzoylpyrrolidin-3-amine dihydrochloride (hypothetical) would feature a benzoyl group (electron-withdrawing carbonyl), its benzyl analogs (e.g., 131852-54-5) have a benzyl group (electron-donating CH₂ linkage). This difference impacts polarity, solubility, and biological activity. Benzoyl groups may enhance binding to aromatic receptors, whereas benzyl groups improve lipophilicity .

Salt Form: Dihydrochloride salts (e.g., 103831-11-4) generally exhibit higher aqueous solubility than monohydrochlorides, critical for drug formulation. For example, 3-aminopyrrolidine dihydrochloride is used in biofluid analysis due to its solubility .

Stereochemical Considerations :

  • The (3R)-configured benzylpyrrolidine derivative (CAS 215947-36-7) highlights the importance of stereochemistry in pharmacological activity. Enantiomeric purity can influence receptor binding and metabolic stability .

Applications: Pharmaceutical Intermediates: 1-Benzylpyrrolidin-3-amine derivatives are intermediates in synthesizing chiral drugs, while 3-aminopyrrolidine dihydrochloride is critical for antibiotic production . Research Chemicals: Dichlorobenzyl and benzyl-substituted pyrrolidines are explored for targeted therapies, though specific applications require further study .

Research Findings and Data

Physicochemical Properties :

  • Solubility : Dihydrochloride salts (e.g., 103831-11-4) are highly water-soluble (>50 mg/mL), facilitating their use in aqueous formulations .
  • Stability : Benzyl-substituted pyrrolidines (e.g., 131852-54-5) exhibit stability under refrigeration (2–8°C), whereas halogenated analogs may require inert storage conditions .

Biological Activity

1-Benzoylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring and a benzoyl group, which contribute to its biological activity. The dihydrochloride salt form enhances its solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Receptor Modulation: It can act as an allosteric modulator at certain receptor sites, altering their activity without directly competing with the endogenous ligand.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values observed in studies, indicating the compound's potential as an antimicrobial agent .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Toxicity and Safety Profile

While the compound shows promising biological activities, understanding its toxicity profile is crucial. Preliminary toxicity assessments indicate that it has a relatively low cytotoxicity against normal human cells, suggesting a favorable safety margin for therapeutic applications.

Q & A

Q. How to elucidate the role of the dihydrochloride moiety in enhancing the compound’s bioavailability through pharmacokinetic studies?

  • Methodological Answer: Conduct comparative in vivo pharmacokinetic studies in rodent models, administering equimolar doses of the free base and dihydrochloride salt. Measure plasma concentrations via LC-MS/MS and calculate bioavailability (F%). Validate solubility improvements using equilibrium solubility assays in biorelevant media .

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